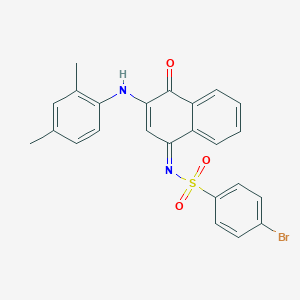
4-chloro-N-(3,4-dimethoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-dimethoxyphenyl)butanamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of amides and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 4-chloro-N-(3,4-dimethoxyphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This leads to a reduction in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, 4-chloro-N-(3,4-dimethoxyphenyl)butanamide has been found to have other biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and protect against cell damage caused by free radicals. It has also been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(3,4-dimethoxyphenyl)butanamide in lab experiments is its relatively low toxicity. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
未来方向
There are several possible future directions for research on 4-chloro-N-(3,4-dimethoxyphenyl)butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another area of interest is its anti-cancer properties, and further research is needed to determine its effectiveness against different types of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it can be optimized for therapeutic use.
合成方法
The synthesis of 4-chloro-N-(3,4-dimethoxyphenyl)butanamide involves the reaction of 3,4-dimethoxybenzylamine with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
科学研究应用
Research on 4-chloro-N-(3,4-dimethoxyphenyl)butanamide has focused on its potential as a therapeutic agent for various conditions. Studies have shown that this compound has anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
属性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC 名称 |
4-chloro-N-(3,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H16ClNO3/c1-16-10-6-5-9(8-11(10)17-2)14-12(15)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
InChI 键 |
WJTZQIZYRCLETL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285050.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)


